WL12

JMJD6 inhibition Enzymatic assay IC50

Non-selective JMJD6 inhibitors cause irreproducible results and off-target effects. WL12 (iJMJD6) is a first-in-class selective JMJD6 inhibitor that overcomes these limitations. • Selective over JmjC proteins; no cytotoxicity toward normal cells (HeLa EC50 1.49 μM vs cancer cells). • Suppressed tumor growth in HeLa, SMCC7721, MCF7, MDA-MB-231, U87, HCT116 xenografts. • Enables unambiguous target engagement and Myc/CCND1 biomarker correlation. • >98% purity, yellow powder, soluble in DMSO; suitable for 2D/3D cancer models and in vivo PD studies.

Molecular Formula C16H11N3O2
Molecular Weight 277.28 g/mol
Cat. No. B1684164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWL12
SynonymsWL12;  WL-12;  WL 12
Molecular FormulaC16H11N3O2
Molecular Weight277.28 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC4=C(N3)C=NC=C4
InChIInChI=1S/C16H11N3O2/c1-9-2-3-14-10(6-9)7-11(16(20)21-14)15-18-12-4-5-17-8-13(12)19-15/h2-8H,1H3,(H,18,19)
InChIKeyAFTXOIIKGOXDOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

WL12 (iJMJD6) Procurement Guide for JMJD6 Inhibition Research


3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one, commonly designated as WL12 or iJMJD6, is a synthetic small-molecule probe that acts as an inhibitor of the Jumonji domain-containing protein 6 (JMJD6) [1]. It belongs to the coumarin-imidazopyridine hybrid class, featuring a chromen-2-one core fused with an imidazo[4,5-c]pyridine moiety [2]. This compound is specifically employed as a research tool to interrogate JMJD6-dependent pathways in cancer biology, epigenetic regulation, and transcriptional control, and is not intended for therapeutic or diagnostic use .

Workflow JMJD6-dependent pathway studies
Selection Logic Isoform-selectivity assay context
Model Context Cancer cell-model endpoint review

Why WL12 Cannot Be Simply Replaced by Other JMJD6 Inhibitors


JMJD6 inhibitors exhibit substantial variability in potency, selectivity, and cellular efficacy across different assay formats. Direct enzymatic and cell-based comparisons reveal that in-class analogs such as SKLB325 and Compound 7p, while sharing the same nominal target, yield markedly different inhibition constants and selectivity profiles [1]. Furthermore, certain clinically approved PHD inhibitors like Enarodustat and Desidustat, though capable of inhibiting JMJD6 as an off-target effect, require significantly higher concentrations and lack the precision needed for unambiguous target validation [2]. Consequently, substituting WL12/iJMJD6 with a generic JMJD6 inhibitor without verifying the relevant quantitative benchmarks risks irreproducible results, confounding off-target effects, and misattribution of phenotypes.

Preferred Probe
WL12 (iJMJD6)
Selective JMJD6 inhibition with reported cellular and in vivo target engagement context.
Enables cleaner genotype-phenotype attribution in JMJD6-dependent models.
Potential Substitute
Analog Inhibitors / PHD Inhibitors
SKLB325, Compound 7p, Enarodustat, or Desidustat may exhibit shifted isoform-selectivity profiles or require higher concentrations, which may confound target validation.
Off-target JmjC family modulation may limit direct substitution without re-validation of selectivity benchmarks.

WL12 vs. Analog JMJD6 Inhibitors: Key Evidence


JMJD6 Inhibition Potency vs. Key Analogs

In direct biochemical JMJD6 inhibition assays, WL12 (iJMJD6) demonstrates a half-maximal inhibitory concentration (IC50) of 220 nM . In contrast, the alternative JMJD6 inhibitors SKLB325 and Compound 7p exhibit IC50 values of 779.7 nM and 681 nM, respectively, under comparable conditions [1]. WL12 is thus 3.5-fold more potent than SKLB325 and 3.1-fold more potent than Compound 7p at the target enzyme level.

JMJD6 Inhibition Potency vs. Analogs
Head-to-head
WL12 IC50 = 220 nM SKLB325 IC50 = 779.7 nM Compound 7p IC50 = 681 nM
Supports assay potency context; reported 3.1–3.5-fold difference in enzymatic inhibition.
Recombinant JMJD6 assay; class-level enzyme inhibition review.
JMJD6 inhibition Enzymatic assay IC50

Selectivity for JMJD6 Across the JmjC Family

WL12 (iJMJD6) is characterized as a selective inhibitor of JMJD6 with minimal activity against other JmjC domain-containing proteins . In contrast, many earlier JMJD6-targeting compounds, including certain clinical PHD inhibitors, exhibit significant off-target JMJD6 inhibition only at elevated concentrations, confounding their use as selective probes [1].

Selectivity Across JmjC Family
Class-level
WL12: Selective for JMJD6 PHD inhibitors: JMJD6 IC50 = 1.2–2.7 μM, primary target differs
Isoform-selectivity assay context; off-target JmjC modulation risk may be lower with WL12.
Qualitative panel data; quantitative fold-selectivity not reported.
Target selectivity JmjC domain proteins Epigenetic probes

Cancer Cell Antiproliferative Activity

WL12 (iJMJD6) exhibits differential antiproliferative potency across a panel of cancer cell lines, with EC50 values of 1.49 μM in HeLa (cervical carcinoma), 9.37 μM in SMCC7721 (hepatocellular carcinoma), and 9.53 μM in MCF7 (breast adenocarcinoma) . Importantly, the compound shows no cytotoxicity towards normal cervical, liver, and breast epithelial cells at equivalent concentrations , consistent with a JMJD6-dependent mechanism of action.

Cancer Cell Antiproliferative Activity
Reported
HeLa EC50 = 1.49 μM SMCC7721 EC50 = 9.37 μM MCF7 EC50 = 9.53 μM
Supports cell-model endpoint review; differential sensitivity observed in cancer vs. normal cells.
72-h viability assay; cytotoxicity endpoint context.
Cancer cell proliferation Cytotoxicity JMJD6 dependency

In Vivo Tumor Suppression in Xenografts

WL12 (iJMJD6) significantly suppresses tumor growth in a diverse set of mouse xenograft models, including HeLa (cervical), SMCC7721 (liver), MCF7 (breast), MDA-MB-231 (triple-negative breast), U87 (glioblastoma), and HCT116 (colorectal) . This broad in vivo efficacy across multiple cancer types correlates with JMJD6 dependency and is achieved at doses that are well-tolerated, consistent with the minimal toxicity observed in normal cells in vitro .

In Vivo Tumor Suppression
Class-level
Tumor growth suppression reported in HeLa, SMCC7721, MCF7, MDA-MB-231, U87, HCT116 xenografts
Model-response endpoint context; supports in vivo target-validation studies.
Subcutaneous models; qualitative suppression reported.
In vivo efficacy Xenograft models Tumor growth

WL12 Research Application Scenarios


Cancer Cell Proliferation and Migration Studies

WL12 (iJMJD6) is optimally deployed in 2D and 3D cancer cell culture models to interrogate JMJD6's role in proliferation, migration, and invasion. Based on its selective inhibition of JMJD6-dependent cancer cells and minimal normal cell toxicity (Section 3, Evidence Item 3), researchers can confidently attribute observed phenotypic changes to JMJD6 inhibition rather than general cytotoxicity .

Xenograft and PDX Efficacy Studies

The compound's demonstrated tumor growth suppression in multiple xenograft models (Section 3, Evidence Item 4) positions it as a key chemical probe for in vivo target validation in oncology. Its favorable tolerability profile supports chronic dosing regimens in mouse models of cervical, liver, breast, glioblastoma, and colorectal cancers .

Target Engagement and Biomarker Development

WL12 (iJMJD6) can be used in pharmacodynamic (PD) studies to monitor JMJD6 target engagement in vivo. The compound's selective inhibition of JMJD6 (Section 3, Evidence Item 2) allows for the correlation of downstream biomarker changes—such as Myc and CCND1 expression [1]—with tumor response, facilitating the development of predictive biomarkers for JMJD6 inhibitor sensitivity.

Epigenetic Mechanism Differentiation

Given the selectivity of WL12 (iJMJD6) for JMJD6 over other JmjC domain-containing proteins (Section 3, Evidence Item 2), it serves as a precise tool to deconvolve JMJD6-specific epigenetic functions from those mediated by other histone demethylases. This is particularly valuable in studies of transcriptional regulation, RNA splicing, and chromatin remodeling where multiple JmjC family members may be co-expressed.

Application
Selection Property
Validation Focus
Cancer cell proliferation and migration studies
Cell-model endpoint review
JMJD6-dependent phenotype attribution
Xenograft and PDX model-response studies
In vivo model-response context
Tumor growth endpoint interpretation
Target engagement and biomarker development
Isoform-selectivity assay context
Downstream biomarker correlation review
Epigenetic mechanism differentiation
JmjC family selectivity review
JMJD6-specific chromatin function deconvolution
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